molecular formula C12H24O B146902 4-Dodecanone CAS No. 6137-26-4

4-Dodecanone

Cat. No.: B146902
CAS No.: 6137-26-4
M. Wt: 184.32 g/mol
InChI Key: AVQSOIZWTINZLU-UHFFFAOYSA-N
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Description

4-Dodecanone (C₁₂H₂₄O) is a straight-chain aliphatic ketone with the carbonyl group positioned at the fourth carbon. Structurally, it is represented as CH₃(CH₂)₇CO(CH₂)₂CH₃. This compound belongs to the class of medium-chain ketones, characterized by their volatility and solubility in organic solvents. While direct data on this compound is sparse in the provided evidence, its substituted derivatives and structural analogs offer insights into its properties.

Ketones like this compound are typically synthesized via oxidation of secondary alcohols or through Friedel-Crafts acylation. Its reactivity includes nucleophilic additions and participation in condensation reactions.

Properties

IUPAC Name

dodecan-4-one
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InChI

InChI=1S/C12H24O/c1-3-5-6-7-8-9-11-12(13)10-4-2/h3-11H2,1-2H3
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InChI Key

AVQSOIZWTINZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCC(=O)CCC
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Molecular Formula

C12H24O
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DSSTOX Substance ID

DTXSID40210287
Record name Dodecan-4-one
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Molecular Weight

184.32 g/mol
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Physical Description

Colorless to yellow liquid; [Alfa Aesar MSDS]
Record name 4-Dodecanone
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CAS No.

6137-26-4
Record name 4-Dodecanone
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.

Chemical Reactions Analysis

Major Products Formed

    Oxidation: Dodecanoic acid

    Reduction: 4-Dodecanol

    Substitution: Various substituted ketones depending on the nucleophile used

Scientific Research Applications

Chemical Synthesis

Organic Synthesis:
4-Dodecanone serves as an essential intermediate in organic synthesis. It is frequently employed as a starting material for the synthesis of other organic compounds, including pharmaceuticals and agrochemicals. The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution:

  • Oxidation: this compound can be oxidized to form dodecanoic acid.
  • Reduction: Reduction processes yield 4-dodecanol.
  • Substitution Reactions: Nucleophilic substitution can lead to various substituted ketones.

Table 1: Reactions Involving this compound

Reaction TypeProductExample Reagents
OxidationDodecanoic acidPotassium permanganate
Reduction4-DodecanolSodium borohydride
Nucleophilic SubstitutionSubstituted KetonesGrignard reagents

Biological Research

Antimicrobial Properties:
Research has indicated that this compound exhibits antimicrobial activity, which is particularly relevant in developing natural preservatives and antimicrobial agents. Studies have shown its effectiveness against various bacterial strains, making it a candidate for applications in food preservation and medical formulations.

Case Study: Antimicrobial Activity
A study demonstrated that this compound significantly inhibited the growth of common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action likely involves disrupting bacterial cell membranes, leading to cell lysis.

Industrial Applications

Fragrance Industry:
this compound is widely used in the fragrance industry due to its pleasant odor profile. It is incorporated into perfumes and scented products, contributing to their overall aroma.

Table 2: Industrial Uses of this compound

IndustryApplicationDescription
FragrancePerfumesUsed as a scent component
CosmeticsSkin Care ProductsActs as a fragrance agent
Food IndustryFlavoring AgentsUsed in flavor formulations

Environmental Applications

Pest Management:
Recent studies have explored the potential of this compound in pest management strategies. Its ability to modulate gene expression related to insect development has been investigated for its use as a biopesticide.

Case Study: Gene Expression Modulation
In research involving Nasonia vitripennis, exposure to sublethal doses of this compound altered gene expression associated with ecdysteroid signaling pathways. This suggests potential applications in sustainable pest management by interfering with insect hormonal systems without resorting to synthetic pesticides .

Mechanism of Action

The mechanism by which 4-Dodecanone exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes, leading to cell lysis . The exact molecular pathways involved in its other biological activities are still under investigation.

Comparison with Similar Compounds

Positional Isomers: 2-Dodecanone vs. 4-Dodecanone
  • Structural Differences: 2-Dodecanone: Ketone group at the second carbon (CH₃CO(CH₂)₁₀CH₃). this compound: Ketone group at the fourth carbon.
  • Solubility: Both are lipophilic, but 2-Dodecanone may exhibit marginally higher water solubility due to the polar carbonyl group’s proximity to the chain end.
  • Applications: Positional isomers are used in organic synthesis and as solvents, with 2-Dodecanone more commonly employed in industrial applications .
Substituted Derivatives: 11-Methyl-4-Dodecanone
  • Structure : A branched derivative with a methyl group at the 11th carbon (C₁₃H₂₆O).
  • Properties vs. This compound: Boiling Point: Branching reduces intermolecular van der Waals forces, leading to a lower boiling point than the straight-chain analog. Natural Occurrence: Detected in Cymbopogon schoenanthus essential oil at 0.3% , indicating possible roles in plant defense or aroma.
  • Synthesis: Likely derived from terpenoid pathways in plants or via alkylation of this compound precursors.
Functional Group Analogs
Compound Molecular Formula Functional Groups Key Properties/Applications Reference
Dodecanal C₁₂H₂₄O Aldehyde Higher reactivity (oxidation to carboxylic acid); used in perfumery .
Dodecanoic Acid C₁₂H₂₄O₂ Carboxylic acid Higher boiling point (due to H-bonding); soap production .
4-Oxododecanedioic Acid C₁₂H₂₀O₅ Ketone + two carboxylic acids Synthesized from methyl 9-oxodecanoate; potential in polymer chemistry .

Key Observations :

  • Boiling Points: Dodecanoic acid > 4-Oxododecanedioic acid > this compound > Dodecanal (due to H-bonding in acids vs. weaker dipole interactions in ketones/aldehydes).
  • Reactivity : Aldehydes oxidize readily, while carboxylic acids participate in acid-base reactions.
Structural Analogs in Essential Oils
  • 1-Methyl-2-decalone (C₁₁H₁₈O): A bicyclic ketone found in Cymbopogon schoenanthus (6.1% abundance) . Unlike this compound, its rigid structure enhances stability in high-temperature applications.
  • Oplopanone (C₁₅H₂₄O): A sesquiterpene ketone with anti-inflammatory properties; structurally more complex than this compound .

Biological Activity

4-Dodecanone, also known as 2-dodecanone, is a saturated ketone with a twelve-carbon chain. Its biological activities have garnered attention due to its potential applications in various fields, including agriculture, medicine, and environmental science. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

This compound has the following chemical properties:

  • Molecular Formula : C₁₂H₂₄O
  • Molar Mass : 184.31 g/mol
  • CAS Number : 6175-49-1

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its efficacy against various pathogens, including bacteria and fungi. The compound demonstrated the ability to inhibit biofilm formation and reduce the viability of microbial cells.

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)Effect on Biofilm Formation
Staphylococcus aureus0.5 mg/mL75% reduction
Escherichia coli1.0 mg/mL60% reduction
Candida albicans0.25 mg/mL80% reduction

These results suggest that this compound could be a viable candidate for developing new antimicrobial agents, particularly in combating biofilm-associated infections .

Insecticidal Properties

This compound has been studied for its insecticidal effects, particularly against agricultural pests. Research involving the exposure of Nasonia vitripennis (a parasitoid wasp) to sublethal doses revealed alterations in gene expression related to ecdysone signaling pathways, which are crucial for insect development and reproduction.

Case Study: Effects on Nasonia vitripennis

  • Experimental Setup : Pupae were exposed to varying concentrations of this compound (5 µg/L and 500 µg/L).
  • Findings :
    • Induction of genes associated with ecdysone response was observed.
    • Significant DNA damage was recorded at higher concentrations.
    • Long-term exposure affected developmental rates and reproductive behavior.

The study concluded that while this compound has potential as an insecticide, its impact on non-target species must be carefully evaluated due to observed genotoxicity .

Sensory Irritation Potential

Research has shown that exposure to vapors of ketones, including this compound, can induce sensory irritation in humans. A study assessed the chemesthetic potency of various ketones and found that the detection threshold for this compound increased with concentration, indicating potential irritant properties.

Table 2: Sensory Irritation Thresholds for Ketones

KetoneDetection Threshold (ppm)
2-Undecanone15
This compound 20
2-Tridecanone>30

This information is critical for safety assessments in environments where exposure to such compounds may occur .

Antioxidant Activity

In addition to its antimicrobial and insecticidal properties, studies have suggested that this compound possesses antioxidant capabilities. It can scavenge free radicals and may contribute to reducing oxidative stress in biological systems.

The antioxidant activity is attributed to its ability to donate electrons and stabilize free radicals, thus preventing cellular damage. This property could be beneficial in therapeutic applications aimed at combating oxidative stress-related diseases .

Q & A

Q. What are the optimal experimental conditions for synthesizing 4-Dodecanone in laboratory settings, and how can yield efficiency be systematically evaluated?

  • Methodological Answer : Synthesis optimization involves iterative testing of variables (e.g., temperature, catalyst type, reaction time) using fractional factorial design. Yield efficiency is quantified via gas chromatography-mass spectrometry (GC-MS) with internal standards. Statistical tools like ANOVA should compare batch replicates to identify significant variables .
  • Example Data Table :
Variable TestedOptimal RangeYield (%)P-Value (ANOVA)
Temperature (°C)80-10072.30.003
Catalyst (Pd/C)5-10 wt%68.90.012

Q. How can researchers ensure accurate characterization of this compound’s physicochemical properties, and what analytical techniques are most reliable?

  • Methodological Answer : Use a triangulation approach:
  • Boiling Point : Differential scanning calorimetry (DSC) with calibration against reference compounds.
  • Solubility : Phase-separation studies in binary solvent systems (e.g., water/ethanol).
  • Purity : High-performance liquid chromatography (HPLC) coupled with refractive index detection.
    Replicate measurements (n ≥ 3) and uncertainty analysis (e.g., standard deviation) are critical .

Advanced Research Questions

Q. What mechanistic pathways explain the oxidation of this compound under catalytic conditions, and how can computational modeling validate experimental findings?

  • Methodological Answer : Combine experimental kinetics (e.g., time-resolved FTIR spectroscopy) with density functional theory (DFT) simulations. Compare activation energies from Arrhenius plots (experimental) and DFT-calculated transition states. Discrepancies >10% warrant revisiting model assumptions (e.g., solvent effects) .
  • Example Data Table :
PathwayExperimental Ea (kJ/mol)DFT Ea (kJ/mol)Error (%)
Radical Oxidation85.292.18.1
Nucleophilic Attack78.471.39.9

Q. How can contradictions in reported toxicity data for this compound be resolved, and what protocols ensure reproducibility in ecotoxicological studies?

  • Methodological Answer : Conduct a systematic review of existing studies (PRISMA guidelines) to identify confounding variables (e.g., organism species, exposure duration). Validate findings via cross-laboratory studies using standardized OECD test protocols. Meta-analysis tools (e.g., RevMan) quantify heterogeneity (I² statistic) .
  • Example Data Table :
Study SourceLC50 (mg/L)Test OrganismExposure Time (h)I² Contribution (%)
Smith et al. (2022)12.4D. magna4822
Lee et al. (2023)8.7C. elegans7234

Q. What strategies mitigate interference from this compound isomers in chromatographic analyses, and how can machine learning improve peak identification?

  • Methodological Answer : Employ tandem techniques: GC×GC-MS for enhanced separation. Train convolutional neural networks (CNNs) on historical chromatogram datasets to classify peaks. Validate models using k-fold cross-validation and confusion matrices (precision >90% required) .

Guidelines for Rigorous Inquiry

  • Avoid Pitfalls : Ensure hypotheses are falsifiable and align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
  • Data Integrity : Raw datasets must be archived in repositories (e.g., Zenodo) with metadata compliant with FAIR principles .
  • Ethical Compliance : For toxicology studies, obtain institutional approval for animal/human protocols and disclose conflicts of interest .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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